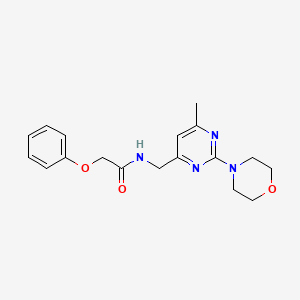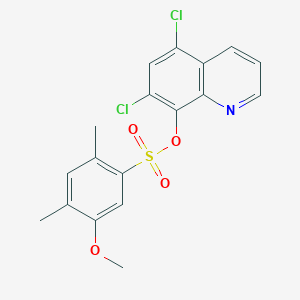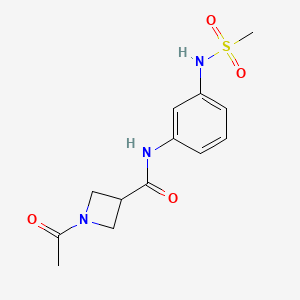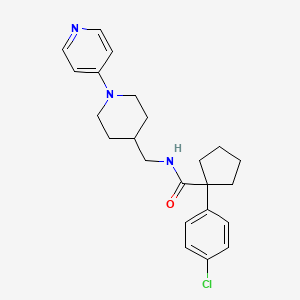
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide
The compound this compound is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. Although the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and evaluated for their biological activities, including antimicrobial, antiproliferative, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl compound and an amine. For example, the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, a delta opioid receptor agonist, was achieved through dehydration of benzhydryl alcohols and Suzuki coupling reactions . Similarly, other benzamide derivatives were synthesized from various starting materials such as 4-aminophenazone, salicylic acid, and 4-aminopyridine, under different reaction conditions to yield the desired products . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For instance, the crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was performed using X-ray diffraction, and its spectral properties were investigated with various spectroscopic methods . These techniques provide detailed information about the molecular geometry, electronic properties, and chemical reactivity of the compounds, which are crucial for understanding their interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their functional groups. The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring. For example, the presence of a nitro or amino group can significantly affect the antimicrobial activity of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides . Additionally, the tellurium-containing benzamide derivatives were used to form complexes with palladium(II), platinum(II), and ruthenium(II), indicating their potential as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The stability of these compounds can be assessed through liver microsome studies, as demonstrated for olefinic piperidine compounds . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using density functional theory (DFT), which helps in predicting the chemical reactivity and potential biological activity of the compounds .
Scientific Research Applications
Biological Activity and Inhibition of Photosynthetic Electron Transport
- Imramovský et al. (2011) described a series of compounds, including N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide, which were evaluated for their biological activity against mycobacterial, bacterial, and fungal strains. These compounds also demonstrated the ability to inhibit photosynthetic electron transport in spinach chloroplasts, suggesting potential applications in agriculture and biological studies. This highlights their potential role in antimicrobial and antifungal therapies as well as in the understanding of photosynthesis mechanisms (Imramovský et al., 2011).
NR2B Subunit-Selective Antagonist of NMDA Receptor
- Borza et al. (2007) identified a derivative of this compound as a potent NR2B subunit-selective antagonist of the NMDA receptor. This suggests its potential application in the development of neuroprotective or neuromodulatory agents, particularly in the context of neurological disorders where NMDA receptor activity is implicated (Borza et al., 2007).
Potential for Binding Nucleotide Protein Targets
- Saeed et al. (2015) reported the synthesis of benzamide derivatives, including this compound, highlighting their potential to bind nucleotide protein targets. This implies possible applications in drug development, particularly in the design of new therapeutic agents that target specific proteins (Saeed et al., 2015).
Inhibitor of Histone Deacetylase 6
- Lee et al. (2013) discovered a compound structurally similar to this compound, which selectively inhibits histone deacetylase 6 (HDAC6) in vivo and in vitro. This suggests its potential use in epigenetic studies and in the treatment of cancers where HDAC6 is implicated (Lee et al., 2013).
Antimicrobial Agents
- Bikobo et al. (2017) synthesized derivatives including this compound and tested them for antimicrobial activity. Some of these molecules were found to be more potent than reference drugs against pathogenic strains, indicating their potential in antimicrobial therapy (Bikobo et al., 2017).
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide are currently under investigation. Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can have downstream effects on various biochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 23429 g/mol , which could influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. As a piperidine derivative, it’s likely to have significant pharmacological activity .
properties
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18-10-12-22(13-11-18)19(24)14-15-6-8-17(9-7-15)21-20(25)16-4-2-1-3-5-16/h1-9,18,23H,10-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTZDQSRXGIBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B3018474.png)

